A Technical Guide to 2-Chlorothiazole-4-carboxylic Acid: A Pivotal Building Block in Modern Drug Discovery
A Technical Guide to 2-Chlorothiazole-4-carboxylic Acid: A Pivotal Building Block in Modern Drug Discovery
Introduction: The Unassuming Architect of Complex Molecules
In the vast landscape of chemical synthesis, certain molecules possess a unique combination of reactivity and structural versatility that elevates them to the status of indispensable building blocks. 2-Chlorothiazole-4-carboxylic acid, identified by its CAS number 5198-87-8, is a prime example of such a compound. This heterocyclic molecule, featuring a chlorinated thiazole ring appended with a carboxylic acid, has emerged as a crucial intermediate in the synthesis of a wide array of bioactive compounds, ranging from pharmaceuticals to advanced agrochemicals.[1] Its strategic importance has been particularly highlighted in the rapid development of antiviral therapies, most notably as a key component in the synthesis of Nirmatrelvir, the active protease inhibitor in the COVID-19 oral treatment, Paxlovid.[2][3]
This technical guide offers an in-depth exploration of 2-Chlorothiazole-4-carboxylic acid, designed for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a particular focus on the mechanistic insights and practical considerations that are paramount in a laboratory and industrial setting.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties, along with its safety profile, is the bedrock of its effective and safe utilization.
Key Properties
2-Chlorothiazole-4-carboxylic acid typically presents as a white to off-white or sometimes slightly colored powder or crystalline solid.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 5198-87-8 | [1][4][5] |
| Molecular Formula | C₄H₂ClNO₂S | [1][4] |
| Molecular Weight | 163.58 g/mol | [1][4][5] |
| Melting Point | 220 °C | [1][6] |
| Appearance | White to orange to green powder to crystal | [1] |
| SMILES | OC(=O)c1csc(Cl)n1 | [4] |
| InChI | 1S/C4H2ClNO2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8) | |
| Purity | ≥95% - ≥98% (Varies by supplier) | [1][4][7] |
| Storage | Store at room temperature | [1][4][6] |
Safety and Handling
As with any laboratory chemical, proper handling of 2-Chlorothiazole-4-carboxylic acid is essential. The compound is classified as a skin and eye irritant.[8]
Hazard Identification:
Precautionary Measures:
-
P264: Wash skin thoroughly after handling.[8]
-
P280: Wear protective gloves, eye protection, and face protection.[8]
-
Response: In case of contact with skin (P302 + P352), wash with plenty of water. If skin irritation occurs (P332 + P313), seek medical advice. For eye contact (P305+P351+P338), rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing. If eye irritation persists (P337 + P313), get medical advice.[8][9]
It is imperative to consult the material safety data sheet (MSDS) provided by the supplier for comprehensive safety information before handling this compound.[8][9]
Synthesis and Reactivity: A Tale of Two Functional Groups
The synthetic utility of 2-Chlorothiazole-4-carboxylic acid stems from the distinct reactivity of its two primary functional groups: the carboxylic acid and the chloro-substituted thiazole ring.
General Synthesis Pathway
While specific industrial synthesis routes are often proprietary, a common laboratory-scale synthesis of 2-Chlorothiazole-4-carboxylic acid involves the cyclization of a suitable precursor followed by chlorination. A plausible synthetic approach is outlined below.
Caption: A generalized synthetic pathway to 2-Chlorothiazole-4-carboxylic acid.
Reactivity Profile
The reactivity of 2-Chlorothiazole-4-carboxylic acid is dominated by the chemistry of its carboxylic acid and the chloro-substituent on the electron-deficient thiazole ring.
-
Carboxylic Acid Group: This group readily undergoes reactions typical of carboxylic acids, such as esterification, amide bond formation, and conversion to the acid chloride. These transformations are fundamental to its use as a building block, allowing for its coupling with various amines and alcohols to construct larger, more complex molecules.[10]
-
2-Chloro Substituent: The chlorine atom at the 2-position of the thiazole ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of substituents at this position, further expanding the molecular diversity that can be achieved from this starting material. The electron-withdrawing nature of the thiazole ring facilitates this substitution.
Application in Drug Discovery: The Case of Nirmatrelvir
The significance of 2-Chlorothiazole-4-carboxylic acid in modern medicine is exemplified by its role as a key starting material in the synthesis of Nirmatrelvir, the active component of Paxlovid.[2][3] Nirmatrelvir is an inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[3]
Synthetic Workflow for a Key Nirmatrelvir Intermediate
The synthesis of Nirmatrelvir involves the coupling of 2-Chlorothiazole-4-carboxylic acid with another complex fragment. A simplified representation of an early-stage coupling reaction is depicted below.
Caption: A schematic of the amide coupling reaction utilizing 2-Chlorothiazole-4-carboxylic acid.
Experimental Protocol: A Representative Amide Coupling
The following is a generalized, illustrative protocol for an amide coupling reaction involving 2-Chlorothiazole-4-carboxylic acid, based on standard laboratory procedures.
Objective: To synthesize an N-substituted 2-chlorothiazole-4-carboxamide.
Materials:
-
2-Chlorothiazole-4-carboxylic acid (1.0 eq)
-
Amine (R-NH₂) (1.1 eq)
-
HATU (1,1'-[Azobis(methylen)]bis[3-methyl-1H-imidazolium]-3-ide hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a solution of 2-Chlorothiazole-4-carboxylic acid in anhydrous DMF, add the amine (R-NH₂).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA to the mixture, followed by the portion-wise addition of HATU.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired amide.
Causality in Experimental Choices:
-
HATU and DIPEA: This combination is a widely used and efficient coupling system for amide bond formation. HATU activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.
-
Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate, which would lead to the reformation of the starting material and a reduction in yield.
Broader Applications in Agrochemicals and Medicinal Chemistry
Beyond its prominent role in antiviral drug synthesis, 2-Chlorothiazole-4-carboxylic acid and its derivatives are valuable scaffolds in other areas:
-
Agrochemicals: The thiazole ring is a common feature in many fungicides and herbicides. The unique electronic properties of the ring system and the ability to introduce various substituents make it a versatile core for the development of new crop protection agents.[1][6]
-
Antibacterial and Antifungal Agents: Thiazole-containing compounds have a long history of investigation for their antimicrobial properties.[11][12] Derivatives of 2-aminothiazole-4-carboxylic acid, a related compound, have shown promise as broad-spectrum metallo-β-lactamase inhibitors, which could help combat antibiotic resistance.[13][14]
Conclusion: A Versatile and Enduring Scaffold
2-Chlorothiazole-4-carboxylic acid is a testament to the profound impact that a well-designed chemical building block can have on scientific advancement. Its straightforward reactivity, coupled with the biological significance of the thiazole core, has cemented its place as a valuable tool in the arsenal of synthetic chemists. From combating global pandemics to ensuring food security, the applications stemming from this unassuming molecule are both diverse and critical. As the quest for novel therapeutics and advanced materials continues, the demand for versatile and reliable intermediates like 2-Chlorothiazole-4-carboxylic acid is certain to grow, ensuring its continued relevance in the years to come.
References
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Kincaid, J. R., et al. (2022). A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. RSC Medicinal Chemistry, 13(9), 1083-1088. Retrieved from [Link]
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Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. (2023). Molecules, 28(13), 5035. MDPI. Retrieved from [Link]
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Multicomponent Synthesis of the SARS-CoV-2 Main Protease Inhibitor Nirmatrelvir. (2022). ACS Medicinal Chemistry Letters, 13(10), 1629-1634. Retrieved from [Link]
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Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. (2023). Organic Process Research & Development, 27(4), 604-620. Retrieved from [Link]
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Chemoenzymatic Multicomponent Synthesis of Nirmatrelvir. (2022). ChemRxiv. Retrieved from [Link]
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2-chlorothiazole-4-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1436. MDPI. Retrieved from [Link]
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Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2021). Journal of Heterocyclic Chemistry, 58(10), 2005-2015. Retrieved from [Link]
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Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. (2023). Journal of Medicinal Chemistry, 66(19), 13359-13376. Retrieved from [Link]
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Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. (2023). Journal of Medicinal Chemistry, 66(19). Retrieved from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1436. Retrieved from [Link]
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2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-6232. Retrieved from [Link]
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Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. (1990). Experientia, 46(3), 274-276. Retrieved from [Link]
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2-Aminothiazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
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